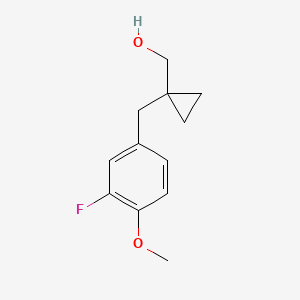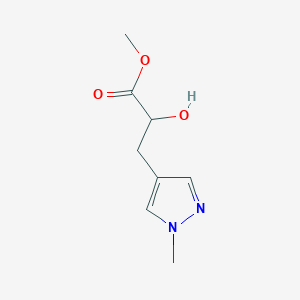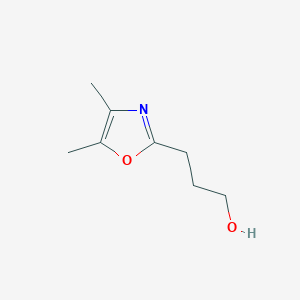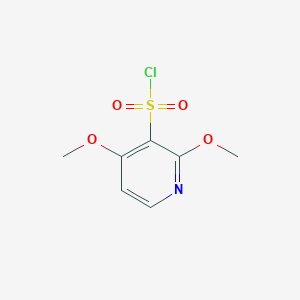
3,3'-Sulfanediylbis(2,2-dimethylpropanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) is an organic compound with the molecular formula C10H18O4S It is characterized by the presence of two carboxylic acid groups and a sulfide linkage between two 2,2-dimethylpropanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) typically involves the reaction of 2,2-dimethylpropanoic acid derivatives with sulfur-containing reagents. One common method is the reaction of 2,2-dimethylpropanoic acid with sulfur dichloride (SCl2) under controlled conditions to form the desired sulfide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can undergo several types of chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Esters, amides, acid chlorides
Scientific Research Applications
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfide or sulfone linkages.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfide linkage and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can be compared with other similar compounds, such as:
3,3’-Sulfanediylbis(2-methylpropanoic acid): Similar structure but with a methyl group instead of a dimethyl group, leading to different steric and electronic properties.
3,3’-Sulfanediylbis(2,2-dimethylbutanoic acid): Contains an additional carbon in the backbone, affecting its reactivity and applications.
3,3’-Oxidanediylbis(2,2-dimethylpropanoic acid): Contains an oxygen linkage instead of a sulfur linkage, resulting in different chemical and biological properties.
Properties
CAS No. |
21153-31-1 |
|---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
3-(2-carboxy-2-methylpropyl)sulfanyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H18O4S/c1-9(2,7(11)12)5-15-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChI Key |
LPMOTCHEBQYNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSCC(C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)

![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)










